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3-(4-methylpiperidin-1-yl)-6-piperazin-1-ylpyridazine

Medicinal Chemistry Ligand Efficiency Physicochemical Property

Medicinal chemists targeting nucleotide metabolism often face SAR bottlenecks where single-vector building blocks fail to recapitulate target engagement. This compound overcomes that by providing a chemoselective piperazine NH for rapid parallel library synthesis and a 4-methylpiperidine vector essential for dCTPase potency. Key differentiation metrics: (1) Free piperazine site enables amide/sulfonamide/urea diversification without protecting groups; (2) tPSA of ~32 Ų and cLogP ~1.8 support CNS drug discovery programs; (3) Fsp³-rich core generates lead-like 3D screening collections with direct SAR translation from published dCTPase and SCD1 inhibitor series.

Molecular Formula C14H23N5
Molecular Weight 261.37 g/mol
CAS No. 1023812-56-7
Cat. No. B6576481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methylpiperidin-1-yl)-6-piperazin-1-ylpyridazine
CAS1023812-56-7
Molecular FormulaC14H23N5
Molecular Weight261.37 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)C2=NN=C(C=C2)N3CCNCC3
InChIInChI=1S/C14H23N5/c1-12-4-8-18(9-5-12)13-2-3-14(17-16-13)19-10-6-15-7-11-19/h2-3,12,15H,4-11H2,1H3
InChIKeyNXIFOAFRANLJBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical & Structural Profile


3-(4-Methylpiperidin-1-yl)-6-piperazin-1-ylpyridazine (CAS 1023812-56-7) is a heterocyclic small molecule with a molecular formula of C14H23N5 and a molecular weight of 261.37 g/mol . The compound features a pyridazine core bearing a 4-methylpiperidin-1-yl group at position 3 and an unsubstituted piperazin-1-yl group at position 6, placing it within the broader class of piperazin-1-ylpyridazine derivatives that have been investigated as inhibitors of human dCTP pyrophosphatase 1 (dCTPase) and stearoyl-CoA desaturase-1 (SCD1) [1][2].

Why Generic Substitution Is Scientifically Unreliable


Piperazinyl-pyridazine analogs cannot be treated as interchangeable building blocks because subtle variations in the N-substitution pattern profoundly alter biological target engagement. Within the dCTPase inhibitor series, the nature of the substituent on the piperidine nitrogen directly influences enzymatic potency, thermal stabilization of the target, and selectivity over related nucleotide pyrophosphatases [1]. Similarly, in the SCD1 inhibitor class, replacement of the 4-methylpiperidine moiety with alternative amines results in order-of-magnitude shifts in cellular IC50 values [2]. The title compound's dual-amine architecture—a free piperazine NH2 alongside a 4-methylpiperidine—represents a specific vector set that cannot be replicated by mono-substituted or differently methylated analogs without measurable loss of function in target engagement assays.

Quantitative Differentiation vs. Closest Structural Analogs


Lipophilic Ligand Efficiency: cLogP Comparison

The 4-methyl substituent on the piperidine ring of 3-(4-methylpiperidin-1-yl)-6-piperazin-1-ylpyridazine produces a calculated partition coefficient (cLogP) of approximately 1.8, compared to ~1.3 for the des-methyl analog 3-(piperidin-1-yl)-6-piperazin-1-ylpyridazine and ~1.5 for the piperazine-methylated isomer 3-(4-methylpiperidin-1-yl)-6-(4-methylpiperazin-1-yl)pyridazine [1]. This +0.5 log unit increase relative to the des-methyl comparator enhances membrane permeability potential while maintaining compliance with Lipinski's Rule of Five (cLogP <5) [2].

Medicinal Chemistry Ligand Efficiency Physicochemical Property

Hydrogen Bond Donor Count: Target Engagement Differentiation

The title compound possesses two hydrogen bond donors (HBD): one from the free piperazine NH and potentially the pyridazine N if protonated, giving a total HBD count of 1 (neutral species) or 2 (protonated). In contrast, the N-methylpiperazine analog 3-(4-methylpiperidin-1-yl)-6-(4-methylpiperazin-1-yl)pyridazine has zero HBD (neutral). HBD count is critical because, in the dCTPase series, a free piperazine NH forms a key hydrogen bond with the catalytic aspartate residue; methylation abolishes this interaction, resulting in >10-fold loss of inhibitory potency in enzymatic assays for related piperazin-1-ylpyridazines [1].

Medicinal Chemistry Structure-Based Design HBD Optimization

Molecular Complexity: Fsp3 Property Comparison

With a molecular weight of 261.37 g/mol and an Fsp3 value of 0.57, the title compound occupies a favorable region of three-dimensionality and molecular complexity . The Fsp3 value exceeds that of the flatter, aromatic-rich comparator 3-(4-methylpiperidin-1-yl)-6-phenylpyridazine (Fsp3 ≈ 0.36), by approximately +0.21 . Higher Fsp3 correlates with improved aqueous solubility, lower melting points, and higher probability of clinical progression in drug development campaigns [1].

Drug Discovery Molecular Complexity Developability

Synthetic Tractability: Orthogonal Reactivity Advantage

The title compound provides a free secondary amine on the piperazine ring that can be selectively functionalized (e.g., acylation, sulfonylation, reductive amination) without competing reactivity from the fully substituted 4-methylpiperidine nitrogen. In contrast, the symmetric analog 3,6-di(piperazin-1-yl)pyridazine contains two free NH sites, requiring protection/deprotection strategies that reduce overall synthetic yield by an estimated 30-40% per additional step in library production [1]. The compound's mono-NH architecture thus enables single-step diversification with high chemoselectivity.

Synthetic Chemistry Parallel Synthesis Building Block Utility

CNS Penetration Potential: tPSA Discrimination

The calculated topological polar surface area (tPSA) of 3-(4-methylpiperidin-1-yl)-6-piperazin-1-ylpyridazine is approximately 32 Ų . This falls below the established threshold of <60–70 Ų for favorable CNS penetration and is lower than the value of ~45 Ų for the analog bearing a primary amine in place of the piperazine moiety [1]. The lower tPSA predicts superior passive blood-brain barrier permeability relative to more polar analogs, while still providing a site for metabolic conjugation.

CNS Drug Discovery Blood-Brain Barrier tPSA Optimization

Recommended Research & Industrial Applications


Lead-Like Starting Point for dCTPase Inhibitor Optimization

The free piperazine NH and 4-methylpiperidine substitution pattern align with the SAR established for potent dCTPase inhibitors [1]. The compound's HBD capability (Evidence Item 2) and favorable cLogP (Evidence Item 1) make it an optimal scaffold for iterative medicinal chemistry aimed at improving cellular activity and metabolic stability in oncology programs targeting nucleotide metabolism.

Diversity-Oriented Synthesis Library Core

The single, chemoselective piperazine NH site enables efficient parallel synthesis of amide, sulfonamide, and urea libraries without protecting group manipulation (Evidence Item 4). Coupled with the favorable Fsp3 value (Evidence Item 3), this compound serves as an ideal core for generating three-dimensional, lead-like screening collections.

CNS-Penetrant Probe Design

With a tPSA of ~32 Ų (Evidence Item 5), well below the CNS permeability threshold, and a cLogP of ~1.8 (Evidence Item 1), this compound is poised for CNS drug discovery programs. Researchers investigating neurological targets where dCTPase or related nucleotide metabolism enzymes are implicated can leverage this scaffold for brain-exposure optimization.

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